Chemical properties and structure of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid
Chemical properties and structure of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid
An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Heterocyclic Boronic Acids in Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic boronic acids have emerged as indispensable tools. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the way chemists approach the construction of complex molecular architectures. This guide focuses on a specific, yet highly relevant, building block: 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid. While specific data for this exact molecule is not extensively cataloged, its structure represents a confluence of three critical pharmacophores: a pyridine ring, a piperidine moiety, and a boronic acid functional group. This document, therefore, serves as both a detailed analysis of this specific compound and a broader exposition on the strategic considerations for employing similar reagents in research and development. We will delve into its structural and electronic properties, predict its reactivity, and provide field-proven insights into its application, particularly in the context of drug discovery.
Molecular Structure and Physicochemical Profile
The rational design of any synthetic route or medicinal agent begins with a fundamental understanding of the molecule's intrinsic properties. Here, we dissect the structure of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid to predict its behavior.
Structural Identification
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IUPAC Name: (6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
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Molecular Formula: C₁₂H₁₉BN₂O₂
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Molecular Weight: 234.10 g/mol
The structure features a pyridine ring substituted at the 2-position with a 4-methylpiperidine group and at the 5-position with a boronic acid. The piperidine nitrogen is directly attached to the pyridine ring, creating a unique electronic environment.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for designing reaction conditions, purification strategies, and for assessing its potential as a drug-like fragment.
| Property | Predicted Value | Significance in Application |
| pKa | ~4.5 (pyridine N), ~8.8 (boronic acid) | Influences solubility in aqueous media and the choice of base in cross-coupling reactions. The pyridine nitrogen's basicity is reduced by the electron-withdrawing boronic acid. |
| cLogP | ~1.8 | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents but potentially requiring co-solvents for aqueous reactions. |
| Polar Surface Area | 65.7 Ų | Contributes to solubility, permeability, and potential for hydrogen bonding. |
| Hydrogen Bond Donors | 2 (from B(OH)₂) | The boronic acid moiety can engage in hydrogen bonding, impacting crystal packing and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (pyridine N, piperidine N, 2x OH) | Multiple sites for hydrogen bonding increase the likelihood of aqueous solubility and interactions with polar stationary phases in chromatography. |
| Physical Form | Likely a white to off-white solid. | Boronic acids are typically crystalline solids. Stability is a key consideration, as they can dehydrate to form cyclic boroxine anhydrides. |
Stability and Storage Considerations
Boronic acids are known to undergo trimerization to form boroxines upon dehydration. This process is often reversible in the presence of water.
Caption: Reversible formation of a boroxine from a boronic acid.
For optimal stability, 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration and potential oxidation.
Spectroscopic Characterization (Anticipated)
While an experimental spectrum is not available, a predictive analysis of its key spectroscopic features is essential for characterization and reaction monitoring.
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¹H NMR:
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Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The proton between the two substituents is expected to be the most downfield.
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Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.0-4.0 ppm), including the methyl group, which would appear as a doublet.
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Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.
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¹³C NMR:
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Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the boronic acid and the carbon attached to the piperidine nitrogen being the most deshielded.
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Piperidine Carbons: Aliphatic signals corresponding to the five distinct carbons of the 4-methylpiperidine ring.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the [M+H]⁺ peak at m/z 235.1.
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Reactivity and Synthetic Applications
The synthetic utility of this molecule is dominated by the reactivity of the boronic acid group, making it a prime candidate for Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, particularly for creating biaryl and heteroaryl structures.[1] The general mechanism is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices
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Choice of Catalyst: For heteroaromatic substrates, particularly electron-rich pyridines, phosphine ligands like SPhos or XPhos are often employed with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) to promote efficient oxidative addition and prevent catalyst deactivation.
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Choice of Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]
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Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Potential Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The 4-methylpiperidine group can enhance metabolic stability and modulate physicochemical properties. Boronic acids themselves have seen a surge in interest, with several approved drugs containing this moiety.[3] Consequently, 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid is a valuable building block for synthesizing novel compounds for various therapeutic areas, including oncology and neurocognitive disorders.[4][5]
Caption: Workflow for utilizing the building block in drug discovery.
Experimental Protocols
The following protocols are generalized but represent best practices for reactions involving pyridyl boronic acids.
Protocol: Suzuki-Miyaura Coupling
Objective: To couple 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid with an aryl bromide.
Materials:
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2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid (1.2 eq)
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Aryl bromide (1.0 eq)
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Pd(PPh₃)₄ (0.05 eq) or a pre-catalyst system like SPhos Pd G3 (0.05 eq)
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K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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1,4-Dioxane
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Nitrogen or Argon source
Procedure:
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To a flame-dried Schlenk flask, add the aryl bromide, 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid, and the palladium catalyst.
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Evacuate and backfill the flask with an inert gas (repeat 3 times).
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Add 1,4-dioxane via syringe.
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Add the aqueous K₂CO₃ solution.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with ethyl acetate and water. Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction should show the consumption of the starting materials and the formation of a new, more non-polar product spot on TLC. LC-MS analysis of the crude reaction mixture should show a peak corresponding to the mass of the desired product.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of the synthesized biaryl product.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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A: Water with 0.1% Trifluoroacetic Acid (TFA)
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B: Acetonitrile with 0.1% TFA
Gradient:
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Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Procedure:
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Prepare a ~1 mg/mL solution of the purified product in acetonitrile.
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Inject 5 µL onto the column.
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Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
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The purity is calculated based on the area percentage of the main peak.
Conclusion
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid stands as a potent and strategically valuable building block for synthetic and medicinal chemists. Its unique combination of a nucleophilic piperidine, an electronically versatile pyridine ring, and a synthetically powerful boronic acid functional group allows for the efficient construction of novel and complex molecules. While it may not be a common off-the-shelf reagent, its synthesis from readily available precursors is feasible. Understanding its predicted properties, reactivity, and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage its full potential in the pursuit of new materials and life-saving therapeutics.
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ResearchGate. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Retrieved from [Link]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
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ACS Publications. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
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PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-methylpiperazino)pyrimidine-5-boronic acid pinacol ester (C15H25BN4O2). Retrieved from [Link]
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